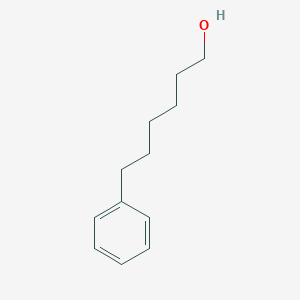

6-Phenyl-1-hexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXBUMXUJRZANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179033 | |

| Record name | Benzenehexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-16-2 | |

| Record name | Benzenehexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenehexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenyl-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Phenyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 6-Phenyl-1-hexanol, a versatile alcohol in organic synthesis and a potential constituent in fragrance formulations.

Core Chemical Properties

This compound, also known as Benzenehexanol, is a primary alcohol with a phenyl substituent at the terminal end of a six-carbon chain.[1][2] Its physical and chemical properties are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [2][3][4][5] |

| Molecular Weight | 178.27 g/mol | [2][3][4] |

| CAS Number | 2430-16-2 | [2][3] |

| Appearance | Colorless liquid or oil | [4] |

| Boiling Point | 154-155 °C at 11 mm Hg | [6][7] |

| Density | 0.953 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.511 | [6][7] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Solubility | Slightly soluble in chloroform and methanol | [7] |

| Stability | Stable under normal conditions. Combustible. | [4][6] |

| InChI Key | FDXBUMXUJRZANT-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)CCCCCCO | [4] |

Applications in Research and Industry

This compound is primarily utilized as a laboratory chemical and a versatile intermediate in organic synthesis.[1][6] Its bifunctional nature, possessing both a hydroxyl group and a phenyl ring, allows for a wide range of chemical transformations.

While direct applications in drug development are not extensively documented in the public domain, its structural motif is present in various biologically active molecules. Its utility as a building block allows for the introduction of a flexible hexyl spacer terminated by a phenyl group, a common feature in medicinal chemistry for probing hydrophobic binding pockets of target proteins.

Furthermore, a structurally related compound, 3-methyl-5-phenylpentan-1-ol (Phenyl Hexanol or Phenoxanol), is a known synthetic floral ingredient in the fragrance industry, valued for its persistent and transparent rose-muguet character.[8] This suggests a potential, though less documented, application for this compound or its derivatives in the formulation of fragrances and personal care products.[8]

Experimental Protocols for Synthesis

Two primary synthetic routes for the preparation of this compound are detailed below, offering researchers flexibility based on available starting materials and desired scale.

Synthesis via Hydrogenation of 6-Phenylhex-5-yn-1-ol

This method involves the catalytic hydrogenation of an alkyne to the corresponding alkane.

Reaction Scheme:

Caption: Synthesis of this compound via Hydrogenation.

Detailed Protocol:

-

Dissolve 6-phenylhex-5-yn-1-ol in ethanol.[3]

-

To this solution, add a catalytic amount of palladium on activated charcoal.[3]

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., shaken under 40 psi of H₂).[3]

-

The reaction is allowed to proceed for approximately 2 hours.[3]

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[3]

-

The solvent is removed in vacuo to yield the desired product, this compound.[3] A reported yield for this method is 70%.[3]

Synthesis via Reduction of 6-Phenylhexanoic Acid

This alternative route utilizes the reduction of a carboxylic acid to a primary alcohol.

Reaction Scheme:

Caption: Synthesis of this compound via Reduction.

Detailed Protocol:

-

A solution of 6-phenylhexanoic acid (19.8 mmol) in sieve-dried tetrahydrofuran (5 ml) is prepared.[9]

-

This solution is then reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmol) at 0 °C.[9]

-

The reaction is maintained at this temperature for 4 hours to yield 6-phenylhexanol.[9]

-

Further purification steps, such as conversion to the bromide and subsequent purification, can be employed if a higher purity product is required.[9]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][10]

Precautionary Measures:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe mist, vapors, or spray.[1]

-

Use only in a well-ventilated area.[10]

-

Wear protective gloves, clothing, and eye/face protection.[10]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[1]

In case of exposure, it is crucial to rinse the affected area with plenty of water and seek medical attention.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility in organic synthesis, coupled with the potential for applications in the fragrance industry, makes it a compound of interest for researchers in both academic and industrial settings. While its direct role in drug development is not prominently established, its structural characteristics make it a useful building block for the synthesis of more complex, biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 2430-16-2 [chemicalbook.com]

- 7. This compound CAS#: 2430-16-2 [m.chemicalbook.com]

- 8. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. prepchem.com [prepchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis of 6-Phenyl-1-hexanol: A Technical Guide for Organic Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and potential synthetic methodologies for obtaining 6-phenyl-1-hexanol, a valuable intermediate in organic synthesis. The document provides a comparative analysis of different routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthesis for their specific applications.

Introduction

This compound is a bifunctional molecule featuring a terminal phenyl group and a primary alcohol, connected by a six-carbon aliphatic chain. This structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and materials. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield and purity, and scalability. This guide explores several common synthetic strategies for the preparation of this compound.

Synthetic Strategies at a Glance

Several viable synthetic pathways for the synthesis of this compound have been reported in the literature. The most common approaches include the hydrogenation of unsaturated precursors and the reduction of carboxylic acids or their derivatives. Other potential methods, such as the Grignard reaction and the Wittig reaction, offer alternative disconnections for the target molecule.

Synthetic Workflow Overview

Caption: Overview of primary synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the primary synthetic methods for this compound, allowing for a direct comparison of their efficiencies.

| Parameter | Hydrogenation of 6-phenylhex-5-yn-1-ol | Reduction of 6-phenylhexanoic acid |

| Starting Material | 6-phenylhex-5-yn-1-ol | 6-phenylhexanoic acid |

| Key Reagents | H₂, Palladium on activated charcoal (Pd/C) | Diborane (BH₃), THF |

| Reaction Time | 2 hours[1] | 4 hours[2] |

| Reported Yield | 70%[1] | Not explicitly stated for the alcohol formation step, but the subsequent reaction proceeds from the crude product. |

| Product Purity | Purified by filtration and solvent removal[1] | Used crude in the subsequent step; purification would likely involve chromatography. |

| Product Characterization | ¹H NMR data provided[1] | Characterization data for the intermediate alcohol is not provided in the cited text. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the hydrogenation of an alkyne and the reduction of a carboxylic acid.

Method 1: Hydrogenation of 6-Phenylhex-5-yn-1-ol[1]

This method involves the catalytic hydrogenation of a terminal alkyne to the corresponding saturated alcohol.

Reaction Scheme:

Caption: Hydrogenation of 6-phenylhex-5-yn-1-ol.

Materials:

-

6-phenylhex-5-yn-1-ol

-

Ethanol

-

10% Palladium on activated charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the desired amount of 6-phenylhex-5-yn-1-ol in ethanol in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution.

-

Seal the reaction vessel and place it under a hydrogen atmosphere at a pressure of 40 psi.

-

Shake the reaction mixture vigorously for 2 hours at room temperature.

-

Upon completion of the reaction, carefully vent the hydrogen atmosphere.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent from the filtrate in vacuo to yield the desired product, this compound.

Product Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.27-7.18 (m, 2H), 7.18-7.16 (m, 3H), 3.63 (t, J = 6.4 Hz, 2H), 2.61 (t, J = 8.0 Hz, 2H), 1.69-1.56 (m, 4H), 1.40-1.37 (m, 5H)[1].

Method 2: Reduction of 6-Phenylhexanoic Acid[2]

This protocol describes the reduction of a carboxylic acid to a primary alcohol using diborane.

Reaction Scheme:

References

Spectroscopic Profile of 6-Phenyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-phenyl-1-hexanol, a versatile organic compound with applications in various fields, including fragrance, materials science, and as a synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Phenyl H (ortho, meta, para) | 7.10 - 7.35 | Multiplet | 5H |

| Benzylic CH₂ | 2.61 | Triplet | 2H |

| CH₂ (adjacent to benzylic) | 1.63 | Quintet | 2H |

| CH₂ | 1.30 - 1.45 | Multiplet | 4H |

| CH₂ (adjacent to OH) | 3.64 | Triplet | 2H |

| OH | Variable (typically 1.0-2.5) | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| Phenyl C (quaternary) | 142.8 |

| Phenyl C-H (ortho, meta) | 128.4 |

| Phenyl C-H (para) | 125.7 |

| Benzylic CH₂ | 35.9 |

| CH₂ | 31.5 |

| CH₂ | 29.2 |

| CH₂ | 25.7 |

| CH₂ (adjacent to OH) | 62.9 |

Note: Predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies. The data presented is based on the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

| Vibrational Mode | Absorption Peak (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3670 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3020-3080 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2950 | Strong |

| C=C Stretch (Aromatic Ring) | ~1605, 1495, 1455 | Medium to Weak |

| C-O Stretch (Primary Alcohol) | ~1055 | Strong |

| C-H Bend (Aromatic) | ~745, 695 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), shows the molecular ion peak and characteristic fragmentation patterns. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

| m/z | Relative Intensity (%) | Assignment (Proposed) |

| 178 | ~15 | [M]⁺ (Molecular Ion) |

| 104 | ~85 | [C₈H₈]⁺ |

| 92 | ~60 | [C₇H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | ~20 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or higher, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

Data Acquisition (FTIR):

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample measurement.

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

-

Identify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds like this compound.

-

Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Parameters:

-

Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The instrument will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenyl-1-hexanol is a versatile bifunctional molecule featuring a terminal hydroxyl group and a phenyl ring, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly in the context of drug discovery and development. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 2430-16-2 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| IUPAC Name | 6-phenylhexan-1-ol | [2] |

| Synonyms | Benzenehexanol, 6-Phenylhexanol | [2] |

| SMILES | C1=CC=C(C=C1)CCCCCCO | [2] |

| InChIKey | FDXBUMXUJRZANT-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | Colorless liquid | Ambient | |

| Boiling Point | 154-155 °C | 11 mmHg | [3] |

| Melting Point | < 25 °C | - | Not explicitly found, inferred from liquid state at room temperature. |

| Density | 0.953 g/mL | at 25 °C | [3] |

| Refractive Index (n_D) | 1.511 | at 20 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Quantitative data not available. | - | [3][4] |

| Flash Point | > 110 °C | - | [5] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a primary alcohol. It is stable under normal conditions and is considered combustible.[3] It is incompatible with strong oxidizing agents.[3] The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions on the alkyl chain.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrogenation of 6-phenylhex-5-yn-1-ol.

Relevance in Drug Development

While this compound itself is not known to be a therapeutic agent, its structural motif is of significant interest in drug discovery. Notably, derivatives of 6-phenylhexanamide have been identified as potent and stereoselective activators of mitofusin (MFN).[6][7] Mitofusins are key proteins in mitochondrial fusion, and their dysfunction is implicated in neurodegenerative diseases such as Charcot-Marie-Tooth disease type 2A.[6][7]

The synthesis of these biologically active amides can be envisioned from this compound through an oxidation-amidation sequence.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the key physical properties of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[8]

Objective: To synthesize this compound by hydrogenation of 6-phenylhex-5-yn-1-ol.

Materials:

-

6-phenylhex-5-yn-1-ol

-

10% Palladium on activated charcoal (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable reaction vessel, dissolve 6-phenylhex-5-yn-1-ol in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

-

Pressurize the vessel with hydrogen to approximately 40 psi.

-

Shake the reaction mixture at room temperature for 2 hours, monitoring the hydrogen uptake.

-

Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

Determination of Boiling Point (Reduced Pressure)

Objective: To determine the boiling point of this compound at a reduced pressure.

Materials:

-

This compound

-

Micro-distillation apparatus

-

Thermometer

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips

Procedure:

-

Assemble the micro-distillation apparatus.

-

Place a small volume (e.g., 2-3 mL) of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer such that the top of the bulb is level with the side arm of the distillation head.

-

Connect the apparatus to a vacuum pump and a pressure gauge.

-

Slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which a steady distillation rate is achieved and a constant temperature is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

Determination of Density

Objective: To measure the density of this compound.

Materials:

-

This compound

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermostatic water bath set to 25 °C

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record the mass.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in the thermostatic water bath at 25 °C for at least 30 minutes to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass.

-

Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Materials:

-

This compound

-

Abbe refractometer

-

Constant temperature water circulator set to 20 °C

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator.

-

Clean the prism surfaces of the refractometer with lens paper moistened with ethanol and allow them to dry completely.

-

Using a dropper, apply a few drops of this compound to the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium at 20 °C.

-

Adjust the light source and the eyepiece to obtain a clear and sharp dividing line in the field of view.

-

Use the dispersion correction wheel to eliminate any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Determination of Solubility (Qualitative and Semi-quantitative)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, chloroform, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add a known volume (e.g., 1 mL) of each solvent to its respective test tube.

-

To each test tube, add a small, known amount of this compound (e.g., 10 mg).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solute. If the solute has completely dissolved, it is soluble at that concentration.

-

If the solute has dissolved, continue adding known increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., undissolved solute remains).

-

Record the total amount of solute that dissolved in the given volume of solvent to determine the semi-quantitative solubility.

-

Classify the solubility based on standard criteria (e.g., soluble, sparingly soluble, insoluble).

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][9] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to potentially therapeutic compounds like mitofusin activators, underscores its importance for the drug development community. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar molecules. As research into mitochondrial dynamics and related diseases progresses, the demand for versatile building blocks like this compound is likely to increase.

References

- 1. scbt.com [scbt.com]

- 2. scribd.com [scribd.com]

- 3. thinksrs.com [thinksrs.com]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. This compound | 2430-16-2 [chemicalbook.com]

- 6. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. tamilnadutesthouse.com [tamilnadutesthouse.com]

Uncharted Territory: The Biological Activities of 6-Phenyl-1-hexanol Remain Largely Unexplored

Despite its well-defined chemical structure and commercial availability, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activities of 6-Phenyl-1-hexanol. This long-chain aromatic alcohol, while structurally related to compounds with known pharmacological properties, has not been the subject of extensive biological investigation. As a result, quantitative data on its potential efficacy in antimicrobial, anti-inflammatory, or cytotoxic applications are notably absent from public databases.

Currently, available information on this compound is predominantly limited to its chemical and physical properties, safety data sheets, and sourcing from chemical suppliers. While it belongs to the broader class of phenylpropanoids, which are known to exhibit a range of biological effects including anti-inflammatory and antimicrobial actions, specific studies on this compound are yet to be published.

A Landscape of Related Compounds

While direct data on this compound is scarce, the biological activities of structurally similar molecules offer some predictive insights. For instance, studies on 1-hexanol have demonstrated its potential as an antibacterial agent, particularly against Gram-negative bacteria. However, the influence of the phenyl group at the 6-position on this activity remains unknown. The presence of the aromatic ring could significantly alter the molecule's polarity, membrane permeability, and interaction with biological targets.

Furthermore, research into other phenylpropanoids has revealed a wealth of biological activities. These compounds, characterized by a six-carbon aromatic phenyl group and a three-carbon propane side chain, are recognized for their roles in plant defense and their potential therapeutic applications. Their activities often stem from their ability to interact with various cellular targets, including enzymes and signaling proteins.

A notable example of a structurally related compound with potent biological activity is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a derivative of 6-mercapto-1-hexanol. NBDHEX has been shown to exhibit significant cytotoxicity against human melanoma cells. Its mechanism of action involves the inhibition of glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells, which leads to the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway and subsequent apoptosis. While this highlights the potential for hexanol derivatives to possess potent biological activities, it is crucial to note that NBDHEX is a significantly more complex molecule than this compound.

Future Directions and Hypothetical Experimental Workflows

The lack of data on this compound presents a clear opportunity for future research. To elucidate its potential biological activities, a systematic investigation using a variety of in vitro and in vivo assays is necessary. Below are hypothetical experimental workflows that could be employed to explore its antimicrobial, cytotoxic, and anti-inflammatory properties.

Hypothetical Antimicrobial Activity Screening

A logical first step would be to assess the antimicrobial properties of this compound against a panel of clinically relevant bacteria and fungi.

Caption: Hypothetical workflow for screening the antimicrobial activity of this compound.

Hypothetical Cytotoxicity Assessment

To evaluate its potential as an anti-cancer agent, the cytotoxicity of this compound could be tested against a panel of human cancer cell lines.

Caption: Hypothetical workflow for assessing the cytotoxicity of this compound.

Hypothetical Anti-inflammatory Activity Evaluation

The potential anti-inflammatory effects of this compound could be investigated using cell-based assays that measure the production of inflammatory mediators.

Caption: Hypothetical workflow for evaluating the anti-inflammatory activity of this compound.

6-Phenyl-1-hexanol: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial studies of 6-phenyl-1-hexanol. It covers the compound's physicochemical properties, historical and modern synthetic methodologies, and a summary of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Compound Identification and Physicochemical Properties

This compound is a primary alcohol with a phenyl-substituted alkyl chain. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.[1][2][3][4][5][6][7][8]

| Property | Value | Source |

| IUPAC Name | 6-phenylhexan-1-ol | [2][6] |

| Synonyms | Benzenehexanol, 6-Phenylhexanol | [2][5][7] |

| CAS Number | 2430-16-2 | [1][2][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₈O | [2][4][6][9] |

| Molecular Weight | 178.27 g/mol | [2][4][6][9] |

| Appearance | Clear, colorless to light yellow liquid/oil | [1][4][6] |

| Boiling Point | 154-155 °C at 11 mmHg | [1][5][7] |

| Density | 0.953 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n20/D) | 1.511 | [1][5][7] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][5][7] |

Discovery and Early Synthesis

While a singular, definitive "discovery" paper for this compound is not readily identifiable in modern indexed literature, its synthesis can be contextualized within the development of foundational organic reactions in the early 20th century. Two primary historical synthetic routes are plausible for its initial preparation: the Grignard reaction and the reduction of a corresponding carboxylic acid.

Plausible Early Synthetic Pathways

a) Grignard Synthesis: The discovery of the Grignard reaction by Victor Grignard in 1900 provided a robust method for forming carbon-carbon bonds. A logical early synthesis of this compound would involve the reaction of a phenyl-containing Grignard reagent with a suitable electrophile. A possible route is the reaction of 5-phenylpentylmagnesium bromide with formaldehyde.

Caption: Plausible Grignard synthesis of this compound.

b) Reduction of 6-Phenylhexanoic Acid: Another classical approach would be the reduction of the corresponding carboxylic acid, 6-phenylhexanoic acid. Early reduction methods for carboxylic acids were often harsh and low-yielding. However, with the advent of more efficient reducing agents, this became a viable pathway.

Caption: Synthesis of this compound via carboxylic acid reduction.

Modern Synthetic Protocols

More contemporary methods offer higher yields and milder reaction conditions for the synthesis of this compound. One well-documented method is the catalytic hydrogenation of an unsaturated precursor.

Hydrogenation of 6-Phenylhex-5-yn-1-ol

A specific modern synthesis involves the hydrogenation of 6-phenylhex-5-yn-1-ol. This method provides a good yield of the desired product.

Experimental Protocol:

-

Dissolution: The starting material, 6-phenylhex-5-yn-1-ol, is dissolved in ethanol.

-

Catalyst Addition: A catalytic amount of palladium on activated charcoal (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is shaken under a hydrogen atmosphere (e.g., 40 psi) for a specified period (e.g., 2 hours).

-

Workup: The reaction mixture is filtered through celite to remove the catalyst.

-

Purification: The solvent is removed in vacuo to yield the final product, this compound.[9]

Quantitative Data:

| Parameter | Value |

| Starting Material | 6-phenylhex-5-yn-1-ol |

| Reagents | Hydrogen (H₂), Palladium on activated charcoal (Pd/C) |

| Solvent | Ethanol |

| Pressure | ~40 psi (2068.65 Torr) |

| Reaction Time | 2 hours |

| Yield | 70% |

digraph "Modern_Hydrogenation_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];"Start" [label="6-Phenylhex-5-yn-1-ol\nin Ethanol"]; "Reaction" [label="H₂, Pd/C\n40 psi, 2h"]; "Filtration" [label="Filtration through Celite"]; "Evaporation" [label="Solvent Evaporation"]; "Product" [label="this compound\n(70% yield)"];

"Start" -> "Reaction"; "Reaction" -> "Filtration"; "Filtration" -> "Evaporation"; "Evaporation" -> "Product"; }

Caption: Workflow for the synthesis of this compound via hydrogenation.

Spectroscopic and Analytical Data

The characterization of this compound is well-established through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.27-7.16 (m, 5H, Ar-H), 3.63 (t, 2H, -CH₂OH), 2.61 (t, 2H, Ar-CH₂-), 1.69-1.56 (m, 4H), 1.40-1.37 (m, 2H) |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. |

Initial Studies and Biological Relevance

The publicly available literature on the specific biological activities of this compound is limited. It is primarily described as a compound useful in organic synthesis.[5][7] There is a lack of dedicated studies on its pharmacological effects or mechanism of action.

One study provides a hypothetical comparative analysis of the biological activity of this compound and its unsaturated analog, 2-hexyn-1-ol, due to the absence of experimental data for the latter. This suggests that the biological profile of this compound is not extensively explored.

It is worth noting that derivatives of this compound have been investigated for biological activity. For instance, 6-phenylhexanamide derivatives have been explored as potential therapeutic agents.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and modern synthetic routes. While its precise "discovery" is not clearly documented in readily accessible historical records, its synthesis aligns with the development of major reactions in organic chemistry. The initial studies on this compound have primarily focused on its chemical synthesis and utility as a building block. Its biological and pharmacological properties remain an area with limited investigation, presenting potential opportunities for future research in drug discovery and development.

References

- 1. This compound CAS#: 2430-16-2 [m.chemicalbook.com]

- 2. This compound | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H18O) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 2430-16-2 [chemicalbook.com]

- 6. This compound | 2430-16-2 [sigmaaldrich.com]

- 7. This compound | 2430-16-2 [amp.chemicalbook.com]

- 8. 6-Phenyl-n-hexanol [webbook.nist.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

6-Phenyl-1-hexanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Phenyl-1-hexanol is an aromatic alcohol that serves as a valuable compound in organic synthesis.[1][2][3] With the chemical formula C₁₂H₁₈O, it consists of a hexanol backbone with a phenyl group at the C6 position.[4][5] Its structure offers a versatile scaffold for the synthesis of more complex molecules and fine chemicals. This technical guide provides an in-depth review of the existing research on this compound, covering its physicochemical properties, spectroscopic profile, synthesis protocols, potential biological activities, and applications, with a focus on providing actionable information for laboratory and development settings.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, providing a baseline for its use in experimental design. These characteristics are crucial for predicting its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O | [4][5][6] |

| Molecular Weight | 178.27 g/mol | [4][5][6] |

| CAS Number | 2430-16-2 | [4][5][7] |

| Appearance | Clear colorless to light yellow liquid/oil | [1][2][8] |

| Boiling Point | 154-155 °C @ 11 mmHg | [1][2] |

| Density | 0.953 g/mL @ 25 °C | [1][2] |

| Refractive Index | n20/D 1.511 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Predicted pKa | 15.19 ± 0.10 | [2] |

| Predicted XLogP3 | 3.9 | [4][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. |[1][2][6] |

Spectroscopic data is essential for the identification and characterization of this compound, ensuring purity and confirming structural integrity during and after synthesis.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.18-7.27 (m, 2H), 7.16-7.18 (m, 3H), 3.63 (t, 2H, J = 6.4 Hz), 2.61 (t, 2H, J = 8.0 Hz), 1.56-1.69 (m, 4H), 1.37-1.40 (m, 5H) | [5] |

| ¹³C NMR | Spectral data is available. | [4] |

| Infrared (IR) | Vapor phase spectrum is available. | [4][9] |

| Mass Spectrometry (MS) | Electron Ionization (EI) and Gas Chromatography (GC-MS) data are available. |[10][11] |

Synthesis Protocols and Experimental Workflows

The synthesis of this compound can be achieved through several established routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for two common synthetic pathways.

Method 1: Hydrogenation of 6-Phenylhex-5-yn-1-ol

This method involves the catalytic hydrogenation of an alkynol to the corresponding alkanol, offering a straightforward route if the starting alkynol is accessible.

Experimental Protocol:

-

Dissolution: Dissolve the starting material, 6-phenylhex-5-yn-1-ol, in ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (Pd/C) to the solution.

-

Hydrogenation: Place the reaction mixture in a shaker apparatus under a hydrogen gas atmosphere (40 psi / 2068.65 Torr).

-

Reaction: Shake the mixture for 2 hours at ambient temperature.

-

Work-up: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

-

Purification: Remove the ethanol solvent in vacuo to yield the final product, this compound. A reported yield for this method is 70%.[5]

Method 2: Reduction of 6-Phenylhexanoic Acid

This synthetic route involves the reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic chemistry.

Experimental Protocol:

-

Acid Dissolution: Dissolve 6-phenylhexanoic acid (1.0 eq) in sieve-dried tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and add diborane in THF (1.5 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours to yield 6-phenylhexanol.[12]

-

Work-up and Purification (if proceeding to bromide): For subsequent reactions, the crude alcohol can be used directly. For isolation, a standard aqueous work-up followed by extraction and solvent evaporation would be performed. Purification can be achieved via flash chromatography.[12]

Biological Activity and Drug Development Applications

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in molecules of interest.[7] The related compound, hexanol, has been reported to possess antimicrobial activity, particularly against Gram-negative bacteria.[13] The introduction of a phenyl group, as in this compound, increases lipophilicity, which could modulate its interaction with biological membranes and cellular targets.

The primary utility of this compound in a drug development context is as a synthetic intermediate or linker. Its bifunctional nature—a reactive hydroxyl group and a modifiable aromatic ring—makes it a valuable building block. For instance, the related compound 6-bromo-1-hexanol is used as a linker to synthesize nitric oxide-donating NSAIDs and paracetamol derivatives to alter their pharmacological profiles.[14][15] The 6-phenylhexyl scaffold can similarly be used to tether active pharmaceutical ingredients (APIs) to other moieties, potentially improving properties like solubility, stability, or target engagement.

Standardized Protocols for Biological Screening

For researchers interested in exploring the bioactivity of this compound, the following are standard, widely used protocols.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to an untreated control.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][8]

Table 3: GHS Hazard Information for this compound

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [4][8] |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8][16] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4][8][17] |

References

- 1. This compound | 2430-16-2 [chemicalbook.com]

- 2. This compound CAS#: 2430-16-2 [m.chemicalbook.com]

- 3. This compound | 2430-16-2 [amp.chemicalbook.com]

- 4. This compound | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 2430-16-2 [sigmaaldrich.com]

- 9. 6-Phenyl-n-hexanol [webbook.nist.gov]

- 10. 6-Phenyl-n-hexanol [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 17. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 6-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Phenyl-1-hexanol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document outlines the toxicological and physical hazards, exposure controls, and emergency procedures associated with this compound.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous chemical, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is essential to understand its properties to handle it safely.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Source: Fisher Scientific SDS, ChemicalBook SDS[1][2][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O | [4][5] |

| Molecular Weight | 178.27 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid/oil | [5][6] |

| Boiling Point | 154-155 °C at 11 mm Hg | [7] |

| Density | 0.953 g/mL at 25 °C | [7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Stability | Stable under normal conditions. Combustible. | [7] |

| Incompatibilities | Strong oxidizing agents | [7] |

| Storage Temperature | Store in a cool, dry, and well-ventilated place. Refrigerator (2-8°C) is recommended for long-term storage. |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard operating procedures for handling irritant chemicals and should be adapted to specific laboratory conditions and experimental needs.

Engineering Controls

The first line of defense in minimizing exposure to hazardous chemicals is the use of appropriate engineering controls.

-

Ventilation: All work with this compound that may produce vapors or aerosols should be conducted in a certified chemical fume hood.[1][2] The fume hood sash should be kept as low as possible.

-

Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible within the immediate work area.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Standard Compliance (Example) |

| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | OSHA 29 CFR 1910.133 or EN166 |

| Skin Protection | A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. | |

| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If vapors cannot be controlled, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | OSHA 29 CFR 1910.134 |

General Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Segregate from incompatible materials, particularly strong oxidizing agents.[3][7]

-

Ensure containers are clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

Prompt and appropriate action is required in the event of a spill or exposure.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team (e.g., Environmental Health and Safety).

-

Provide details of the spilled chemical.

-

The following diagram outlines the decision-making process for responding to a chemical spill.

First-Aid Measures

In case of exposure, immediate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable laboratory chemical that can be handled safely by adhering to the protocols outlined in this guide. A combination of robust engineering controls, appropriate personal protective equipment, and diligent work practices is essential for minimizing risk. All laboratory personnel working with this compound must be thoroughly trained on its hazards and the procedures for its safe handling, storage, and disposal. Always refer to the most current Safety Data Sheet (SDS) before use.

References

- 1. pdx.edu [pdx.edu]

- 2. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: Solubility and Stability of 6-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-phenyl-1-hexanol, a key aromatic alcohol used in fragrance formulations and as a synthetic intermediate. Due to its amphiphilic nature, possessing both a hydrophilic alcohol head and a lipophilic phenyl-hexane tail, its solubility characteristics are of significant interest in various formulation matrices. This document outlines the known solubility profile in common solvents and provides a framework for its stability under various environmental conditions. Furthermore, standardized experimental protocols for determining these parameters are detailed to assist researchers in evaluating this compound for their specific applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, rosy odor. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | 154-155 °C at 11 mm Hg[1][2] |

| Density | 0.953 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.511 |

| Flash Point | >230 °F (>110 °C) |

| Predicted pKa | 15.19 ± 0.10 |

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The terminal hydroxyl group is capable of hydrogen bonding with polar solvents, while the long hydrocarbon chain and the phenyl ring contribute to its nonpolar character. This dual nature results in miscibility with a range of organic solvents and limited solubility in water.

| Solvent | Type | Expected Solubility |

| Water | Polar Protic | Sparingly soluble[3] |

| Methanol | Polar Protic | Slightly soluble to soluble[1][4] |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Chloroform | Nonpolar | Slightly soluble[1][4] |

| Diethyl Ether | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Hexane | Nonpolar | Soluble |

Stability Profile

This compound is generally considered a stable compound under standard storage conditions.[1][2][5] However, its stability can be influenced by several factors, which are critical considerations in formulation development and storage.

| Condition | Expected Stability | Notes |

| Thermal | Stable at ambient temperatures. | Avoid excessive heat. Thermal decomposition at elevated temperatures may produce carbon monoxide and carbon dioxide.[6] |

| pH | Generally stable in neutral conditions. | May be susceptible to degradation under strong acidic or basic conditions, potentially leading to ether formation or oxidation. |

| Oxidative | Incompatible with strong oxidizing agents.[1][2][5][6] | Contact with strong oxidizers can lead to vigorous reactions and degradation. |

| Photostability | Expected to be relatively stable. | Aromatic compounds can sometimes be susceptible to photodegradation. Testing is recommended for formulations exposed to UV light. |

Experimental Protocols

Detailed and standardized methodologies are crucial for accurately determining the solubility and stability of this compound. The following protocols are based on established guidelines.

Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for testing the water solubility of chemicals.[7][8][9][10][11] The flask method is suitable for compounds with solubility above 10⁻² g/L.

Methodology:

-

Preparation of Test Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water) in a flask.

-

Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20 °C, 25 °C, or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved this compound by centrifugation and/or filtration through a filter that does not interact with the compound.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Testing (Adapted from Cosmetic Stability Guidelines)

Stability testing is essential to determine the shelf-life of a product containing this compound and to ensure its safety and efficacy over time.[12][13][14][15]

Methodology:

-

Sample Preparation: Prepare the final formulation containing this compound and package it in the intended commercial container.

-

Storage Conditions: Store samples under a variety of environmental conditions to simulate storage, transport, and use. These include:

-

Real-Time Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Freeze-Thaw Cycling: Cycles between -10 °C and 25 °C

-

Photostability: Exposure to controlled UV/Vis light.

-

-

Testing Intervals: Samples are withdrawn and analyzed at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for real-time stability; 0, 1, 2, and 3 months for accelerated stability).

-

Analytical Evaluation: At each time point, the samples are evaluated for various physical, chemical, and microbiological parameters:

-

Physical: Appearance, color, odor, pH, and viscosity.

-

Chemical: Concentration of this compound (using HPLC or GC-MS) to assess degradation.

-

Microbiological: Microbial count to ensure the preservation system remains effective.

-

Signaling Pathways and Biological Interactions

Currently, there is no scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary application is in the fragrance industry, and its biological effects are mainly related to its potential as a skin sensitizer in susceptible individuals. As with any fragrance ingredient, adherence to recommended concentration levels in final products is crucial to ensure consumer safety.

Conclusion

This compound is a versatile aromatic alcohol with a well-defined role in the fragrance and chemical synthesis industries. Its solubility is highest in organic solvents and limited in aqueous media, a characteristic that formulators must consider. It exhibits good stability under normal conditions but can be degraded by strong oxidizing agents and at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess the solubility and stability of this compound in their specific formulations, ensuring product quality, safety, and efficacy.

References

- 1. This compound | 2430-16-2 [amp.chemicalbook.com]

- 2. This compound | 2430-16-2 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 2430-16-2 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. certifiedcosmetics.com [certifiedcosmetics.com]

- 13. Stability Testing for Cosmetic Products [intertek.com]

- 14. makingcosmetics.com [makingcosmetics.com]

- 15. humiditycontrol.com [humiditycontrol.com]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 6-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 6-Phenyl-1-hexanol using common analytical techniques. The protocols are intended to serve as a starting point for method development and validation in research and quality control settings.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Application: This method is suitable for the quantitative analysis of this compound, offering high resolution and sensitivity for purity assessment and determination in various sample matrices.

Principle: The sample is vaporized and separated into its components as it travels through a capillary column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.

Experimental Protocol

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Injector: Split/splitless injector

-

Data Acquisition System

Reagents:

-

Carrier Gas: Helium (99.999% purity)

-

FID Gases: Hydrogen (99.999% purity), Air (dry, hydrocarbon-free)

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

-

This compound reference standard

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in the chosen solvent to a known volume. The final concentration should fall within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter if necessary.

-

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample(s).

-

Identify the this compound peak based on its retention time.

-

Quantify the analyte using the calibration curve.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Retention Time | ~12 - 15 minutes (estimated) | Based on similar compounds on a DB-5 type column. |

| Linearity (R²) | > 0.999 | Typical performance for GC-FID analysis. |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Estimated based on typical GC-FID sensitivity for aromatic alcohols.[1] |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | Estimated based on typical GC-FID sensitivity for aromatic alcohols. |

Experimental Workflow

References

Application Notes and Protocols: The Use of 6-Phenyl-1-hexanol in Fragrance Synthesis

For researchers, scientists, and drug development professionals, 6-Phenyl-1-hexanol is a valuable aromatic alcohol with significant applications in the synthesis of fine fragrances and scented products. Its unique olfactory profile, characterized by a fresh, floral, and rosy scent with hints of lily-of-the-valley (muguet) and subtle green honey undertones, makes it a versatile ingredient for creating complex and enduring fragrances.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance synthesis.

Physicochemical and Olfactory Properties

This compound is a colorless to light yellow oily liquid that is stable and combustible, though incompatible with strong oxidizing agents.[3][4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [5][6] |

| Molecular Weight | 178.27 g/mol | [5] |

| CAS Number | 2430-16-2 | [3][5][6] |

| Appearance | Clear colorless to light yellow liquid/oil | [4][6][7][8] |

| Boiling Point | 154-155 °C at 11 mm Hg | [3][4] |

| Density | 0.953 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5100 to 1.5120 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Purity (GC) | ≥96.0% | [6] |

| Odor Profile | Diffusive, fresh floral rose, transparent muguet, subtle green honey | [1] |

| Odor Strength | Medium | [1][2] |

| Recommended Usage | Up to 10% in fragrance compositions | [1] |

Applications in Fragrance Synthesis

This compound is a valuable component in a perfumer's palette due to its soft, flowery note and excellent tenacity, which is greater than that of phenylethyl alcohol.[1][2] It can be incorporated into a wide variety of perfume types. Its primary functions in fragrance compositions include:

-

Building Block: It serves as a foundational element in creating complex floral and oriental fragrance profiles.

-

Support: It can be used to support and enhance the heart notes of a fragrance.

-

Blending: Its versatile scent profile allows it to blend seamlessly with other aromatic compounds.

-

Enhancer: It can be used to enhance specific notes within a composition.

-

Accent: Even at low concentrations, it can provide a noticeable accent to a fragrance.[1]

Due to its stability and pleasant aroma, this compound is widely used in various consumer products, including perfumes, lotions, soaps, and colognes.[7]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common method for the synthesis of this compound is the hydrogenation of 6-phenylhex-5-yn-1-ol.[9]

Materials:

-

6-phenylhex-5-yn-1-ol

-

Ethanol

-

Palladium on activated charcoal (10%)

-

Celite

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Round-bottom flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the desired amount of 6-phenylhex-5-yn-1-ol in ethanol in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution.

-

Place the reaction vessel in the hydrogenation apparatus.

-

Pressurize the apparatus with hydrogen gas to approximately 40 psi (2.7 atm).

-

Shake the reaction mixture for 2 hours at room temperature.

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with a small amount of ethanol.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Expected Yield: Approximately 70%.[9]

Synthesis of Fragrance Esters via Fischer Esterification

This compound can be esterified with various carboxylic acids to produce a range of fragrance esters with different olfactory profiles. The following is a general protocol for Fischer esterification.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1 equivalent of this compound with 1.5 to 2 equivalents of the desired carboxylic acid.

-

While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-